1-Allyl-3-vinyliMidazoliuM chloride 1-Allyl-3-vinyliMidazoliuM chloride
Brand Name: Vulcanchem
CAS No.: 100894-64-2
VCID: VC0176510
InChI: InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1
SMILES: C=CC[N+]1=CN(C=C1)C=C.[Cl-]
Molecular Formula: C8H11ClN2
Molecular Weight: 170.63934

1-Allyl-3-vinyliMidazoliuM chloride

CAS No.: 100894-64-2

Cat. No.: VC0176510

Molecular Formula: C8H11ClN2

Molecular Weight: 170.63934

* For research use only. Not for human or veterinary use.

1-Allyl-3-vinyliMidazoliuM chloride - 100894-64-2

Specification

CAS No. 100894-64-2
Molecular Formula C8H11ClN2
Molecular Weight 170.63934
IUPAC Name 1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride
Standard InChI InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1
SMILES C=CC[N+]1=CN(C=C1)C=C.[Cl-]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

AVImCl features an imidazolium core substituted with an allyl group at the N1 position and a vinyl group at the N3 position (IUPAC name: 1-ethenyl-3-prop-2-enylimidazol-3-ium chloride). The Cl\text{Cl}^- counterion enhances solubility in polar solvents, while the unsaturated allyl and vinyl groups enable polymerization and functionalization (Fig. 1). Computational chemistry data reveal a topological polar surface area (TPSA) of 8.81 Ų and a logP of -1.93, indicating hydrophilic character .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC8H11ClN2\text{C}_8\text{H}_{11}\text{ClN}_2PubChem
Molecular Weight170.64 g/molVulcanChem
SMILESC=CC[N+]1=CN(C=C1)C=C.[Cl-]Chemsrc
Rotatable Bonds3GlpBio

Synthetic Pathways

AVImCl is synthesized via nucleophilic substitution between 1-allylimidazole and vinyl chloride under inert atmospheres . A representative protocol involves:

  • Dissolving 1-allylimidazole in anhydrous dichloromethane.

  • Slow addition of vinyl chloride at 0C0^\circ \text{C}.

  • Stirring for 24 h at 25C25^\circ \text{C}.

  • Purification via vacuum distillation (yield: 75–80%, purity: 97%) .

Industrial-scale production optimizes reaction kinetics using microwave-assisted synthesis, reducing reaction times by 40% while maintaining yields above 70% .

Physicochemical Properties

Thermal and Solubility Profiles

AVImCl exhibits a glass transition temperature (TgT_g) of 62C-62^\circ \text{C} and remains stable up to 320C320^\circ \text{C}, making it suitable for high-temperature applications. Its ionic nature confers miscibility with water, ethanol, and dimethyl sulfoxide (DMSO), but immiscibility with non-polar solvents like hexane .

Table 2: Thermal Properties

PropertyValueMethod
Decomposition Temp320C320^\circ \text{C}TGA (N₂ atmosphere)
Glass Transition Temp62C-62^\circ \text{C}DSC

Electrochemical Behavior

With an ionic conductivity of 12.3mS/cm12.3 \, \text{mS/cm} at 25C25^\circ \text{C}, AVImCl serves as an effective electrolyte in supercapacitors. Cyclic voltammetry reveals a wide electrochemical window of 4.2 V, enabling compatibility with high-voltage applications .

Applications in Environmental Remediation

Heavy Metal Adsorption

AVImCl-based polymeric gels demonstrate exceptional adsorption capacities for Cr(VI)\text{Cr(VI)} (218 mg/g) and mercury (436 mg/g) through anion exchange and chelation mechanisms. Performance peaks at pH 2–3, with >90% removal efficiency within 60 min.

Table 3: Adsorption Performance

PollutantCapacity (mg/g)Equilibrium Time (min)pH Optimum
Cr(VI)\text{Cr(VI)}218602.5
Hg2+\text{Hg}^{2+}4361203.0

Catalytic Applications

As a green solvent, AVImCl facilitates Knoevenagel condensations with 98% yield and 15 recycles without activity loss. Its low volatility reduces VOC emissions by 92% compared to acetonitrile .

Biological Activities

Antimicrobial Efficacy

AVImCl inhibits S. aureus (MIC 0.5 mg/mL) and E. coli (MIC 1.0 mg/mL) via ROS-mediated membrane disruption. Time-kill assays show 99% reduction in bacterial load within 4 h.

Cellulose Dissolution

AVImCl dissolves microcrystalline cellulose (MCC) at 80C80^\circ \text{C} without depolymerization (DPv retention: 94%). This enables the synthesis of cellulose aerogels with 95% porosity .

Comparison with Analogous Ionic Liquids

Table 4: Structural and Functional Comparisons

CompoundSubstituentsCr(VI)\text{Cr(VI)} Adsorption (mg/g)MIC (S. aureus)
1-Allyl-3-methylimidazolium ClMethyl, Allyl1451.2 mg/mL
1-Benzyl-3-vinylimidazolium ClBenzyl, Vinyl1890.8 mg/mL
AVImClAllyl, Vinyl2180.5 mg/mL

The vinyl group in AVImCl enhances π\pi-stacking interactions with aromatic pollutants, while the allyl group improves crosslinking in polymeric gels .

Recent Advances

Mercury-Removing Sulfur Polymers

Incorporating AVImCl into sulfur polymers increases Hg2+\text{Hg}^{2+} uptake by 38% versus control polymers. XPS analysis confirms Hg-S\text{Hg-S} bond formation (binding energy: 161.2 eV).

Solid-State Batteries

AVImCl-poly(ethylene oxide) electrolytes achieve ionic conductivities of 1.2×103S/cm1.2 \times 10^{-3} \, \text{S/cm} at 60C60^\circ \text{C}, enabling 500 charge cycles with 89% capacity retention .

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